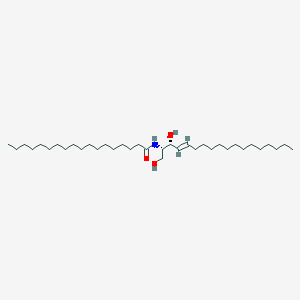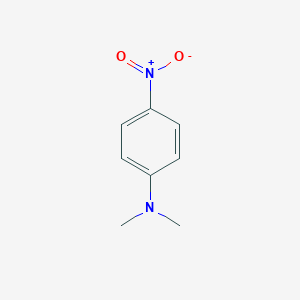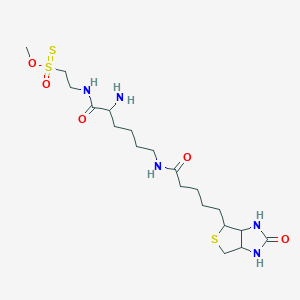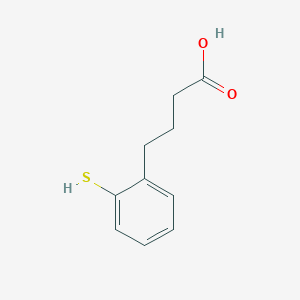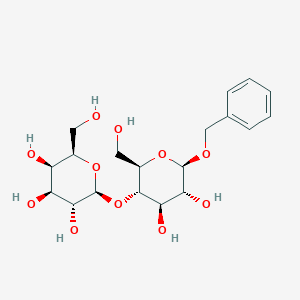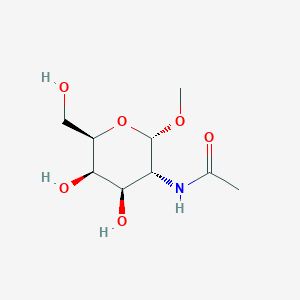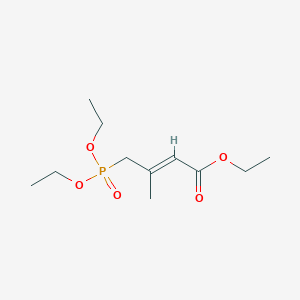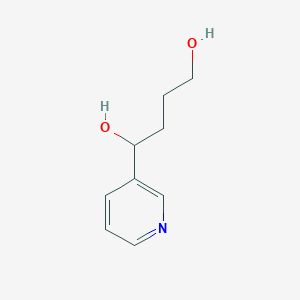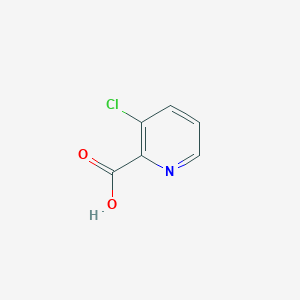
3-氯吡啶甲酸
概述
描述
3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid, is a derivative of picolinic acid. It is a pyridine compound with a chlorine atom at the third position and a carboxylic acid group at the second position. This compound is a white to off-white crystalline solid with a melting point of approximately 131 degrees Celsius and a boiling point of 297.6 degrees Celsius . It is soluble in water and has various applications in synthetic organic chemistry and agriculture.
科学研究应用
3-Chloropicolinic acid has a wide range of applications in scientific research:
作用机制
Target of Action
3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid , is a pyridine derivative that has had the carboxylic acid (COOH) group replaced It’s known that picolinic acid, a related compound, has been shown to have a variety of possible impacts on the body when used alone in experimental settings, notably in regards to immune function and antibacterial activity .
Mode of Action
It’s known that picolinic acid’s antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral multiplication
Biochemical Pathways
It’s known that picolinic acid can increase interferon- (inf)-dependent nitric oxide synthase (nos) gene expression and promote expression of the macrophage inflammatory proteins (mip), hence boosting macrophage effector activities
Result of Action
3-Chloropicolinic acid, a crystallised solid that is off-white in colour, may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide . .
Action Environment
It’s known that the compound is a white solid that may dissolve in water , suggesting that its action could be influenced by factors such as temperature, pH, and the presence of water.
生化分析
Biochemical Properties
3-Chloropicolinic acid is a pyridine derivative that has had the carboxylic acid (COOH) group replaced . It has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction
Cellular Effects
It is known that it may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide
Molecular Mechanism
It is known that it is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid
准备方法
Synthetic Routes and Reaction Conditions
3-Chloropicolinic acid can be synthesized through the hydrolysis of 3-chloro-2-dichloromethyl pyridine. The process involves adding sulfuric, nitric, or phosphoric acid to 3-chloro-2-(trichloromethyl) pyridine and heating the mixture at temperatures ranging from 20 degrees Celsius to 140 degrees Celsius for half an hour to two hours . Another method involves reacting picolinic acid with two to three moles of an alkaline reagent to form 3,5-dichloro-4-hydrazinopicolinic acid, which is then heated and made acidic using a mineral acid to extract 3-chloropicolinic acid .
Industrial Production Methods
Industrial production of 3-chloropicolinic acid typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of readily available and cost-effective raw materials is crucial to make the production economically viable .
化学反应分析
Types of Reactions
3-Chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized forms of the carboxylic acid group.
Reduction Reactions: Products include reduced forms of the carboxylic acid group.
相似化合物的比较
Similar Compounds
- 3-Hydroxypyridine-2-carboxylic acid
- 4-Chloro-pyridine-2-carboxylic acid
- 5-Bromo-3-methoxypicolinic acid
- 6-Hydroxypyridine-2-carboxylic acid
Uniqueness
3-Chloropicolinic acid is unique due to the presence of a chlorine atom at the third position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic and industrial applications .
属性
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-69-0 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

